molecular formula C8H2F4 B3056161 3-Ethynyl-1,2,4,5-tetrafluorobenzene CAS No. 69442-35-9

3-Ethynyl-1,2,4,5-tetrafluorobenzene

Cat. No.: B3056161
CAS No.: 69442-35-9
M. Wt: 174.09 g/mol
InChI Key: DPTRVEJPVFKIHN-UHFFFAOYSA-N
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Description

3-Ethynyl-1,2,4,5-tetrafluorobenzene is an organic compound with the molecular formula C8H2F4 It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,4,5-tetrafluorobenzene.

    Bromination: The 1,2,4,5-tetrafluorobenzene undergoes bromination to form 3-bromo-1,2,4,5-tetrafluorobenzene.

    Sonogashira Coupling: The brominated compound is then subjected to a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of fluorine makes the ring less reactive.

    Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon-carbon triple bond.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products such as brominated or nitrated derivatives.

    Nucleophilic Substitution: Products with substituted ethynyl groups.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-Ethynyl-1,2,4,5-tetrafluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.

    Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets and pathways:

    Electrophilic Aromatic Substitution: The fluorine atoms influence the reactivity of the benzene ring, making it less reactive towards electrophiles.

    Nucleophilic Substitution: The ethynyl group can act as an electrophilic site, allowing nucleophiles to attack and form new bonds.

    Oxidation and Reduction: The compound can undergo redox reactions, leading to the formation of different oxidation states and derivatives.

Comparison with Similar Compounds

    1,2,4,5-Tetrafluorobenzene: A precursor in the synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene.

    1,2,3,4-Tetrafluorobenzene: Another fluorinated benzene derivative with different substitution patterns.

    1,3,5-Trifluorobenzene: A compound with three fluorine atoms on the benzene ring.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and an ethynyl group, which impart distinct chemical properties and reactivity compared to other fluorinated benzene derivatives. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Ethynyl-1,2,4,5-tetrafluorobenzene (C8H2F4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of four fluorine atoms and an ethynyl group attached to a benzene ring. The molecular structure is represented as follows:

C8H2F4\text{C}_8\text{H}_2\text{F}_4

This unique structure contributes to its chemical reactivity and biological interactions.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to this compound. Notably, a derivative known as 1-beta-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR) demonstrated significant antiviral activity against hantaviruses. ETAR exhibited an EC(50) value of 10 µM against Hantaan virus (HTNV) and 4.4 µM against Andes virus . Although not directly tested on this compound itself, these findings suggest that related compounds may share similar mechanisms of action.

The mechanism through which ETAR operates involves phosphorylation within host cells leading to reduced cellular GTP levels without increasing mutation frequency in the viral genome. This indicates a distinct mode of action compared to other antiviral agents like ribavirin .

Case Studies and Research Findings

A focused study on the biological activity of fluorinated compounds similar to this compound revealed several key findings:

CompoundTarget VirusEC(50) (µM)Mechanism
ETARHTNV10Phosphorylation reducing GTP levels
ETARAndes Virus4.4Similar to above
TetrandrineHCoV-OC43IC50: 14.51Inhibits viral replication

These results highlight the potential for further exploration of the biological activity of this compound and its derivatives in antiviral research.

Safety and Toxicology

While specific toxicological data for this compound is limited, studies on related compounds indicate that careful evaluation is necessary. For instance, the cytotoxicity of Tetrandrine was assessed in MRC-5 cells with CC50 values indicating a safe therapeutic window for antiviral applications .

Properties

IUPAC Name

3-ethynyl-1,2,4,5-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTRVEJPVFKIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632148
Record name 3-Ethynyl-1,2,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69442-35-9
Record name 3-Ethynyl-1,2,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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